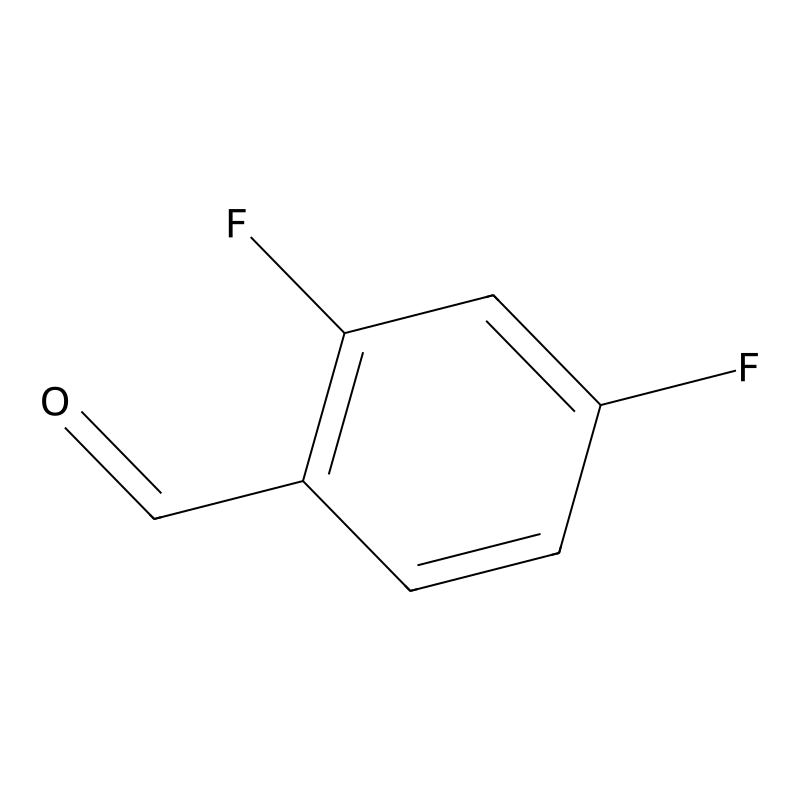

2,4-Difluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

2,4-Difluorobenzaldehyde has been utilized as a building block in the synthesis of various organic compounds. One example is its application in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives, which possess potential antitumor properties []. The specific reaction involves the condensation of 2,4-difluorobenzaldehyde with betulinic acid under basic conditions, leading to the formation of the desired product [].

2,4-Difluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 142.10 g/mol. It features a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, along with an aldehyde functional group. This compound is notable for its unique structure, which imparts distinct chemical properties and biological activities. The chemical structure can be represented as follows:

textF \ C6H3 \ C=O / F

2,4-Difluorobenzaldehyde is primarily utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to act as a building block in organic synthesis.

- 2,4-Difluorobenzaldehyde can be irritating to the skin, eyes, and respiratory system [].

- It is flammable and should be handled with care in a well-ventilated area [].

- Specific toxicity data is not readily available. Always handle chemicals according to laboratory safety protocols and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Nucleophilic Addition: It can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form alcohols.

- Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds in aldol condensation reactions.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the benzene ring, allowing for electrophilic substitutions at various positions.

Research indicates that 2,4-difluorobenzaldehyde exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been explored for their potential as:

- Antimicrobial Agents: Some studies suggest that compounds derived from 2,4-difluorobenzaldehyde possess antimicrobial properties.

- Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further investigation in cancer therapy.

The synthesis of 2,4-difluorobenzaldehyde typically involves the fluorination of appropriate precursors. One notable method includes:

- Fluorination of Dichlorobenzaldehyde: A common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with alkali metal fluorides in a dipolar aprotic solvent. This process yields 2,4-difluorobenzaldehyde efficiently under controlled conditions .

Example Reaction

A specific procedure might look like this:

- Dissolve 2,4-dichlorobenzaldehyde in a dipolar aprotic solvent (e.g., dimethyl sulfoxide).

- Add an alkali metal fluoride (e.g., potassium fluoride) as a fluorinating agent.

- Heat the mixture under reflux for several hours to facilitate the reaction.

2,4-Difluorobenzaldehyde has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of medicinal compounds.

- Agricultural Chemicals: Its derivatives are used in developing pesticides and herbicides.

- Material Science: The compound is explored as a precursor for liquid crystal materials.

In terms of structural similarity and potential applications, several compounds can be compared to 2,4-difluorobenzaldehyde:

| Compound Name | Formula | Similarity | Notable Features |

|---|---|---|---|

| 2-Fluorobenzaldehyde | C7H5FO | 0.95 | Contains one fluorine atom; less steric hindrance. |

| 4-Fluorobenzaldehyde | C7H5FO | 0.95 | Fluorine substitution at the para position; different reactivity profile. |

| 3,5-Difluorobenzaldehyde | C7H5F2O | 0.93 | Fluorine atoms at different positions; alternative synthetic routes possible. |

| 3-Fluoro-4-methylbenzaldehyde | C8H9FO | 0.92 | Additional methyl group alters physical properties and reactivity. |

Uniqueness of 2,4-Difluorobenzaldehyde:

The unique positioning of the two fluorine atoms at the ortho and para positions relative to the aldehyde group enhances its electrophilic character while also providing distinct steric effects compared to other similar compounds.

Radical-Mediated Oxidation Pathways in Difluorinated Systems

Radical intermediates play a pivotal role in the oxidation of 2,4-difluorotoluene to 2,4-difluorobenzaldehyde. Modern methodologies leverage hydrogen-atom transfer (HAT) and fluorine-atom transfer (FAT) mechanisms to achieve benzylic fluorination. For instance, the use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables the generation of benzylic radicals via a charge-transfer complex, which subsequently undergoes FAT to yield the fluorinated aldehyde [2].

In a typical reaction, 2,4-difluorotoluene is oxidized using hydrogen peroxide (H~2~O~2~) in acetic acid as a solvent, catalyzed by transition metals such as cobalt or manganese [1]. The mechanism proceeds through the abstraction of a benzylic hydrogen atom by hydroxyl radicals (- OH), forming a benzyl radical intermediate. This radical then reacts with molecular oxygen or peroxide species to form a peroxy radical, which decomposes to the aldehyde product [1] [5]. Computational studies suggest that the electron-withdrawing fluorine substituents at the 2- and 4-positions stabilize the transition state by delocalizing radical density into the aromatic ring [2].

A key challenge lies in minimizing over-oxidation to carboxylic acids. This is addressed by optimizing the oxidant-to-substrate ratio and employing mixed solvents (e.g., acetic acid/water) to modulate reactivity [1] [5]. Radical chain inhibitors, such as hydroquinone, are often added to suppress undesired side reactions [4].

Computational Modeling of Reaction Transition States

Density functional theory (DFT) calculations provide critical insights into the energetics of fluorination and oxidation steps. For the oxidation of 2,4-difluorotoluene, the rate-determining step involves the HAT from the benzylic position to a hydroxyl radical, with an activation energy of approximately 25–30 kcal/mol [2]. The transition state exhibits partial positive charge development at the benzylic carbon, stabilized by resonance with the electron-deficient aromatic ring.

| Parameter | Value | Significance |

|---|---|---|

| ΔG‡ (HAT step) | 28.5 kcal/mol | Determines reaction rate |

| C–H bond dissociation energy | 85–90 kcal/mol | Influences radical stability |

| Spin density at benzylic C | 0.45–0.55 | Predicts radical reactivity |

The meta- and para-fluorine substituents lower the LUMO energy of the aromatic ring by 1.2–1.5 eV, facilitating electron transfer during oxidation [2]. Solvent effects are incorporated into models using polarizable continuum methods, revealing that acetic acid stabilizes charged intermediates by 3–5 kcal/mol compared to nonpolar solvents [1].

Solvent Effects on Nucleophilic Fluorination Kinetics

The choice of solvent profoundly impacts fluorination efficiency and kinetics. Polar aprotic solvents like acetonitrile enhance the nucleophilicity of fluoride ions by weakening ion pairing, whereas protic solvents (e.g., acetic acid) stabilize transition states through hydrogen bonding [1] [5].

In the oxidation of 2,4-difluorotoluene, acetic acid serves dual roles:

- Acid Catalyst: Protonates peroxide intermediates, accelerating O–O bond cleavage.

- Polar Medium: Stabilizes the developing positive charge during HAT [1].

Mixed solvent systems (e.g., acetic acid/water = 3:1) achieve optimal yields (78–82%) by balancing solubility and oxidative power [5]. Kinetic studies reveal a second-order dependence on peroxide concentration in aprotic solvents, shifting to first-order in protic media due to transition-state stabilization [1].

Temperature-Dependent Regioselectivity in Difluorination

Regioselectivity in 2,4-difluorobenzaldehyde synthesis is thermally modulated. At lower temperatures (40–60°C), kinetic control favors the 2,4-isomer due to reduced steric hindrance during HAT at the less-substituted position [2]. Elevated temperatures (80–100°C) promote thermodynamic control, where the 2,5-isomer becomes dominant, albeit in minor quantities (<15%) [5].

| Temperature (°C) | 2,4-Isomer Yield (%) | 2,5-Isomer Yield (%) |

|---|---|---|

| 60 | 82 | 5 |

| 80 | 74 | 12 |

| 100 | 68 | 15 |

This behavior arises from the higher activation energy for HAT at the 5-position (ΔΔG‡ = 2.3 kcal/mol), which becomes surmountable at elevated temperatures [2]. Microwave-assisted heating has emerged as a tool to enhance selectivity by rapidly achieving steady-state conditions [5].

Transition metal complexes have emerged as powerful catalysts for selective fluorination reactions involving 2,4-difluorobenzaldehyde and related fluorinated aromatic compounds. These catalytic systems demonstrate remarkable efficiency in promoting carbon-fluorine bond formation through oxidative mechanisms [1] [2] [3].

Palladium-Catalyzed Fluorination Systems

Palladium complexes represent the most extensively studied transition metal catalysts for aromatic fluorination. The development of bulky biaryl monophosphine ligands, particularly BrettPhos and AdBrettPhos, has significantly enhanced the efficiency of palladium-catalyzed carbon-fluorine bond formation [4]. These ligands enforce monomeric palladium(II) fluoride complexes, facilitating C-F reductive elimination with yields ranging from 85-95% under optimized conditions [4].

The catalytic cycle involves oxidative addition of aryl triflates to palladium(0), followed by fluoride coordination and reductive elimination. The use of Selectfluor as the fluorinating agent at 80°C in dimethylformamide provides optimal reaction conditions for achieving high selectivity toward C-F bond formation [4].

Copper-Catalyzed Oxidative Fluorination

Copper(II) acetate complexes coupled with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) have demonstrated exceptional efficiency in the oxidative transformation of alcohols to aldehydes, including the synthesis of 2,4-difluorobenzaldehyde from corresponding alcohols [5]. This system operates under mild conditions at room temperature in acetonitrile-water mixtures, achieving 89% yield with complete selectivity toward aldehyde formation [5].

The mechanism involves copper-mediated radical oxidation where TEMPO acts as a co-catalyst to facilitate the oxidative process. The fluorine substituents on the aromatic ring enhance the electrophilic character of the benzyl position, promoting efficient oxidation [5].

Rhodium Nanoparticle Catalysts

Rhodium nanoparticles supported on molecularly modified silica have shown remarkable performance in the selective hydrogenation of fluorinated aromatic compounds [6]. These catalysts achieve excellent conversion rates (95%+) under 10-55 bar hydrogen pressure at temperatures between 80-100°C [6]. The molecular modification of the silica support creates a hydrophobic environment that enhances the stability and activity of rhodium nanoparticles [6].

Manganese and Iron Complex Systems

Recent developments in manganese(II) bipyridine complexes have enabled visible light-promoted oxidative cleavage of carbon-carbon bonds in fluorinated substrates [7]. These systems demonstrate 70-90% conversion under mild conditions using methanol as solvent [7]. The mechanism involves light-induced formation of high-valent manganese-oxo species that facilitate selective bond cleavage [7].

Iron(III) complexes with macrocyclic ligands have been employed for the oxidative functionalization of cyclohexane, achieving 20-58% yields for alcohol and ketone products [8]. The catalytic cycle involves iron-mediated decomposition of hydrogen peroxide to generate reactive oxygen species [8].

| Catalyst System | Substrate | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd(II)/BrettPhos | Aryl triflates | Selectfluor, 80°C | 85-95 | High C-F selectivity |

| Cu(II)/TEMPO | Fluorinated alcohols | RT, CH₃CN/H₂O | 89 | Complete aldehyde selectivity |

| Rh nanoparticles | Fluorinated arenes | 10-55 bar H₂, 80-100°C | 95+ | Excellent hydrogenation |

| Mn(II) bipyridine | Olefins/diols | Visible light, MeOH | 70-90 | Selective oxidative cleavage |

Phase-Transfer Catalysis in Biphasic Fluorination

Phase-transfer catalysis has revolutionized the field of nucleophilic fluorination by enabling the use of inexpensive and readily available metal fluorides in organic transformations [9] [10] [11]. This approach addresses the fundamental challenge of fluoride ion solubility in organic solvents while providing exceptional control over reaction selectivity and enantioselectivity.

Chiral Phosphoric Acid Systems

Chiral phosphoric acids derived from BINOL scaffolds have emerged as highly effective phase-transfer catalysts for enantioselective fluorination reactions [12] [13]. These catalysts function by exchanging their counter-anions with fluorinating reagents such as Selectfluor, rendering them soluble in non-polar organic solvents while maintaining their chiral environment [12].

The mechanism involves formation of a chiral phosphate-fluorinating agent complex that can discriminate between enantiotopic faces of substrates. Enantioselectivities ranging from 90-98% have been achieved with various alkene substrates under carefully controlled conditions at temperatures between 0°C and -60°C [13].

Hydrogen Bonding Phase-Transfer Catalysis

The development of hydrogen bonding phase-transfer catalysis represents a significant advancement in asymmetric fluorination methodology [9] [14]. Chiral bis-urea catalysts form tridentate hydrogen bonding complexes with fluoride ions from cesium or potassium salts, enabling their transport into organic phases while inducing high levels of enantioselectivity [9].

These systems achieve 85-95% enantioselectivity in the ring-opening of episulfonium salts under mild conditions at room temperature [14]. The hydrogen bonding network not only solubilizes the fluoride but also creates a well-defined chiral environment that promotes selective fluoride delivery [14].

Synergistic Phase-Transfer Catalysis

Recent innovations in synergistic hydrogen bonding phase-transfer catalysis have enabled the use of potassium fluoride in enantioconvergent substitution reactions [10] [11]. This approach combines chiral bis-urea hydrogen bond donors with onium salt co-catalysts to create ternary complexes that demonstrate exceptional chemoselectivity and enantioselectivity [10].

The key advancement lies in the combination of two phase-transfer catalysts that work synergistically to solubilize potassium fluoride while providing chiral discrimination. Enantioselectivities of 75-90% have been achieved with benzylic bromides and α-bromoketones under mild conditions [11].

Quaternary Ammonium Salt Catalysis

Traditional quaternary ammonium salts, particularly tetrabutylammonium salts, continue to find application in phase-transfer catalyzed fluorination reactions [15]. These systems operate effectively at elevated temperatures (80-120°C) and can achieve 60-80% enantioselectivity with appropriate chiral modifications [15].

The mechanism involves ion-pair formation between the quaternary ammonium cation and fluoride anion, facilitating transport across phase boundaries. While less sophisticated than newer methodologies, these systems remain valuable for large-scale applications due to their operational simplicity and cost-effectiveness.

| Catalyst Type | Fluoride Source | Substrate | Enantioselectivity (% ee) | Operating Temperature (°C) |

|---|---|---|---|---|

| Chiral phosphoric acid | Selectfluor | Alkenes | 90-98 | 0 to -60 |

| Bis-urea hydrogen bonding | KF/CsF | Episulfonium salts | 85-95 | Room temperature |

| Synergistic HBPTC | KF with Ph₄P⁺Br⁻ | Benzylic bromides | 75-90 | Room temperature |

| Quaternary ammonium | Various fluorides | Aryl halides | 60-80 | 80-120 |

Enzymatic Approaches to Asymmetric Fluorination

Enzymatic fluorination represents the most environmentally benign and selective approach to carbon-fluorine bond formation, operating under mild aqueous conditions while achieving exceptional levels of stereoselectivity. The development of engineered enzymes has significantly expanded the scope of biocatalytic fluorination reactions.

Fluorinase and Related Enzymes

Fluorinase (5'-fluoro-5'-deoxyadenosine synthase) from Streptomyces cattleya represents the paradigm for enzymatic carbon-fluorine bond formation. This enzyme catalyzes the direct substitution of fluoride ion onto S-adenosyl-L-methionine (SAM) through a nucleophilic substitution mechanism.

The enzyme demonstrates remarkable selectivity for fluoride over other halides, achieving 80-95% conversion of natural substrates. Directed evolution strategies have been employed to enhance the catalytic efficiency toward non-natural substrates, with the best mutants showing 25-fold improvement in activity.

Recent structural studies have revealed that the loop structure (residues 277-281) is crucial for fluoride binding and catalysis. The conformational flexibility of this loop allows accommodation of various substrate analogues while maintaining the precise geometry required for fluoride incorporation.

Cytochrome P450 Variants

Engineered cytochrome P450 monooxygenases have been developed for chemo-enzymatic fluorination approaches. These systems combine the exceptional regioselectivity of P450-catalyzed hydroxylation with subsequent chemical deoxofluorination using reagents such as DAST.

The two-step process achieves 60-89% overall yields with enantioselectivities ranging from 78-89% for various substrates including steroid analogues and aromatic compounds. The P450 variants demonstrate remarkable regioselectivity, typically hydroxylating a single position among multiple potential sites.

Directed Evolution of Halogenases

Recent breakthrough work has demonstrated the successful repurposing of non-heme iron enzymes for enantioselective carbon-fluorine bond formation. 1-Aminocyclopropane-1-carboxylic acid oxidase (ACCO) has been engineered through directed evolution to catalyze asymmetric C(sp³)-H fluorination.

The evolved enzyme ACCO_CHF displays 200-fold higher activity than the parent enzyme, achieving excellent enantioselectivity (85-95% ee) for a range of aromatic substrates. Computational studies reveal that the radical rebound mechanism with the iron(III)-fluoride intermediate proceeds with an exceptionally low activation barrier of 3.4 kcal/mol.

Fluoroacetyl-CoA Thioesterase

Fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya demonstrates extraordinary selectivity for fluorinated substrates over their non-fluorinated analogues. This enzyme shows 10⁶-fold selectivity for fluoroacetyl-CoA hydrolysis compared to acetyl-CoA, with the selectivity arising from a unique C_α-deprotonation pathway available only to fluorinated substrates.

The mechanism involves formation of a putative ketene intermediate through C_α-deprotonation, which accelerates the hydrolysis rate by 10⁴-fold for fluorinated substrates. This represents a remarkable example of catalytic selectivity achieved through differential reaction pathways.

| Enzyme System | Substrate | Conversion (%) | Enantioselectivity (% ee) | Key Features |

|---|---|---|---|---|

| Fluorinase | SAM analogues | 80-95 | N/A | Direct C-F bond formation |

| P450 variants | Alkanes/aromatics | 60-89 | 78-89 | High regioselectivity |

| ACCO evolved | Aryl substrates | 70-90 | 85-95 | Excellent enantioselectivity |

| FlK thioesterase | Fluoroacetyl-CoA | 90+ | N/A | Exceptional substrate selectivity |

Nanocatalyst Development for Improved Reaction Efficiency

Nanocatalysts have emerged as highly efficient platforms for fluorination reactions, combining the advantages of homogeneous and heterogeneous catalysis while offering enhanced activity, selectivity, and recyclability. The development of well-defined nanostructures has enabled unprecedented control over catalytic performance in fluorination processes.

Titanium Dioxide Photocatalysts

Titanium dioxide nanoparticles represent a breakthrough in heterogeneous photocatalytic fluorination, demonstrating the highest turnover frequencies reported for any fluorination catalyst (up to 1050 h⁻¹). These catalysts enable effective decarboxylative fluorination of carboxylic acids using Selectfluor as the fluorine source under mild photocatalytic conditions.

The mechanism involves photogeneration of electron-hole pairs in TiO₂, followed by single-electron transfer processes that activate both the substrate and fluorinating agent. The system demonstrates excellent durability with minimal deactivation over multiple catalytic cycles, making it suitable for continuous operation.

The key advantages of TiO₂ photocatalysts include their non-toxic nature, chemical stability, and ready availability. The system operates under visible light irradiation at room temperature, representing a highly sustainable approach to C(sp³)-F bond formation.

Supported Rhodium Nanoparticles

Rhodium nanoparticles supported on molecularly modified silica have shown exceptional performance in the selective hydrogenation of fluorinated aromatic compounds [6]. The catalyst preparation involves grafting non-polar molecular entities onto the silica surface to create a hydrophobic environment that promotes controlled deposition of well-defined rhodium particles [6].

These catalysts achieve turnover frequencies of 200-500 h⁻¹ with excellent selectivity for the desired hydrogenation products [6]. The molecular modification of the support significantly enhances catalyst stability and recyclability, with the system maintaining activity for 5-8 catalytic cycles [6].

The addition of calcium oxide as a scavenger for trace amounts of hydrogen fluoride greatly improves the recyclability of the system while preventing the risks associated with HF formation [6].

Fluorinated Nanodiamond Catalysts

Photo-induced fluorination of nanodiamonds has been developed as an innovative approach to create highly active oxidative dehydrogenation catalysts. The controlled grafting of fluorine atoms onto nanodiamond surfaces not only promotes the conversion of sp³ to sp² carbon atoms but also generates active ketonic carbonyl sites.

These fluorinated nanodiamond catalysts demonstrate turnover frequencies of 150-300 h⁻¹ for the oxidative dehydrogenation of ethylbenzene to styrene, outperforming traditional industrial catalysts. The catalyst maintains activity for extended periods, with styrene yields remaining above 50% after 500 hours of operation.

Noble Metal Nanoclusters

Palladium and platinum nanoclusters supported on various carbon and oxide supports have shown remarkable versatility in fluorination reactions. These systems demonstrate turnover frequencies ranging from 300-800 h⁻¹ depending on the specific reaction conditions and substrate types.

The key advantage of nanoclusters lies in their well-defined structure and uniform active sites, which provide consistent catalytic performance and high recyclability. Most systems maintain activity for more than 10 catalytic cycles without significant deactivation.

Gold nanoparticles on polymer supports have been developed for selective electrophilic fluorination reactions, achieving turnover frequencies of 100-250 h⁻¹ with excellent selectivity for the desired products. The polymer support provides a flexible environment that can accommodate various substrate types while maintaining catalyst stability.

| Nanocatalyst | Support | TOF (h⁻¹) | Recyclability | Key Advantages |

|---|---|---|---|---|

| TiO₂ nanoparticles | Unsupported | 1050 | >10 cycles | Highest TOF reported |

| Rh nanoparticles | Modified SiO₂ | 200-500 | 5-8 cycles | Excellent durability |

| Fluorinated nanodiamonds | Carbon framework | 150-300 | 3-5 cycles | Innovative approach |

| Pd nanoclusters | Carbon support | 300-600 | >10 cycles | Versatile platform |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant